molecular formula C16H16BrNO4 B1397900 Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate CAS No. 1135872-25-1

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate

Cat. No.: B1397900
CAS No.: 1135872-25-1
M. Wt: 366.21 g/mol
InChI Key: ISOCDILMRKDWEX-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate is a chemical compound with the molecular formula C16H16BrNO4 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a phenoxypropoxy group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate typically involves a multi-step process. One common method includes the bromination of methyl picolinate followed by the introduction of the phenoxypropoxy group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an aldehyde or carboxylic acid .

Scientific Research Applications

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate exerts its effects involves interactions with specific molecular targets. The bromine atom and phenoxypropoxy group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-3-(3-phenoxypropoxy)picolinate
  • Methyl 6-fluoro-3-(3-phenoxypropoxy)picolinate
  • Methyl 6-iodo-3-(3-phenoxypropoxy)picolinate

Uniqueness

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

methyl 6-bromo-3-(3-phenoxypropoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-20-16(19)15-13(8-9-14(17)18-15)22-11-5-10-21-12-6-3-2-4-7-12/h2-4,6-9H,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOCDILMRKDWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)OCCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil, 172 mg, 4.53 mmol) was added to a mixture of methyl 6-bromo-3-hydroxypicolinate (26B) (1.0 g, 4.31 mmol) and 3-phenoxypropyl bromide (927 mg, 4.31 mmol) in DMA (20 mL) at rt. The mixture was heated to 100° C. for 1.75 hours, cooled, diluted with 10% citric acid and extracted with EtOAc. The organic phases were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude material was purified by flash column chromatography on silica gel eluting with a gradient of PE:EtOAc 100:0-75:25, to provide 1.35 g (86%) of the desired product methyl 6-bromo-3-(3-phenoxypropoxy)picolinate (26C): 1H NMR (300 MHz, CDCl3) δ 7.52 (1H, d), 7.27 (2H, m), 6.92 (2H, m), 4.25 (2H, t), 4.19 (2H, t), 3.92 (3H, s), 2.30 (2H, t).
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
927 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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